![molecular formula C16H20N6O3 B560034 Abacavir hydroxyacetate CAS No. 1446418-48-9](/img/structure/B560034.png)
Abacavir hydroxyacetate
描述
阿巴卡韦羟乙酸酯是一种合成化合物,属于核苷类似物逆转录酶抑制剂 (NRTI) 类。 它主要被研究用于治疗慢性稳定斑块型银屑病和其他疾病 . 该化合物在结构上与阿巴卡韦有关,阿巴卡韦是一种用于治疗 HIV/AIDS 的知名抗病毒剂 .
准备方法
合成路线和反应条件
阿巴卡韦羟乙酸酯的制备涉及多个步骤,从合适的二卤代氨基嘧啶化合物开始。 合成路线通常包括以下步骤 :
与环丙胺反应: 二卤代氨基嘧啶与环丙胺反应形成中间体化合物。
环化: 中间体进行环化,生成关键的中间体化合物。
氯原子置换: 中间体中的氯原子被环丙胺置换,生成阿巴卡韦羟乙酸酯。
工业生产方法
阿巴卡韦羟乙酸酯的工业生产方法类似于阿巴卡韦的生产方法。这些方法涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 该过程通常包括使用保护基团和受控反应环境,以尽量减少副反应 .
化学反应分析
反应类型
阿巴卡韦羟乙酸酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及用于取代反应的各种亲核试剂。 这些反应通常在受控条件下进行,例如特定的温度和 pH 值 .
主要产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化可能会生成氧化物,而取代反应可能会生成各种取代衍生物 .
科学研究应用
Pharmacological Properties
Mechanism of Action
Abacavir is phosphorylated intracellularly to its active form, carbovir triphosphate, which competes with natural nucleotides for incorporation into viral DNA. This action leads to chain termination during viral replication, effectively reducing viral load in patients with HIV-1 .
Pharmacokinetics
The pharmacokinetic profile of abacavir indicates rapid absorption and extensive distribution. Following oral administration, peak plasma concentrations are achieved within 1-2 hours, with a half-life allowing for once-daily dosing . The hydroxyacetate modification may influence these parameters, although specific studies are required to elucidate these effects.
Clinical Applications
Abacavir hydroxyacetate is primarily investigated within the context of HIV treatment. The following sections detail its applications based on current research findings.
Antiviral Activity
Combination Therapy
Abacavir is typically used in combination with other antiretroviral agents. Its efficacy is enhanced when paired with drugs like lamivudine and dolutegravir, forming effective regimens for both treatment-naïve and experienced patients . The potential for this compound to improve therapeutic outcomes in these combinations warrants further exploration.
Pediatric Use
Research has indicated that abacavir is safe and effective in pediatric populations. A study involving severely malnourished children demonstrated that appropriate dosing based on weight bands resulted in favorable pharmacokinetic outcomes without compromising efficacy . The implications for this compound in this demographic remain an area for future investigation.
Study on Pharmacokinetics in Children
A notable study by Archary et al. examined the pharmacokinetics of abacavir and lamivudine in severely malnourished children. The findings indicated a significant increase in the bioavailability of abacavir when administered early during treatment compared to delayed administration after nutritional recovery . This suggests that modifications such as those seen with this compound could optimize dosing strategies in vulnerable populations.
Study | Population | Findings |
---|---|---|
Archary et al. | Severely malnourished children (N=75) | Early treatment increased bioavailability by 31% |
Safety and Tolerability
Abacavir is associated with hypersensitivity reactions, particularly in individuals carrying the HLA-B*5701 allele. Screening for this allele prior to initiating therapy is critical to minimize risk . Understanding how this compound interacts with this genetic predisposition could enhance patient safety profiles.
作用机制
阿巴卡韦羟乙酸酯的作用机制涉及其转化为抑制逆转录酶的活性代谢物,逆转录酶是病毒复制所必需的酶。该化合物被磷酸化成其活性形式,该活性形式与天然核苷竞争,以整合到病毒 DNA 中。 这会导致 DNA 合成终止和病毒复制抑制 .
相似化合物的比较
阿巴卡韦羟乙酸酯类似于其他核苷类似物逆转录酶抑制剂,例如:
阿巴卡韦: 母体化合物,用于治疗 HIV/AIDS.
拉米夫定: 另一种 NRTI,与阿巴卡韦联合用于 HIV 治疗.
齐多夫定: 一种较旧的 NRTI,用于 HIV 联合治疗.
独特性
. 它独特的机制和化学特性使其成为科学研究和药物开发的宝贵化合物。
生物活性
Abacavir hydroxyacetate (ABC-HAC) is an important compound in the realm of antiviral therapy, particularly in the treatment of HIV and psoriasis. This article delves into its biological activity, mechanisms of action, clinical implications, and safety profile, drawing from diverse research findings and case studies.
Chemical Structure and Classification
This compound is classified as a nucleoside analogue, specifically designed to inhibit viral replication. Its chemical structure is derived from abacavir, with modifications that enhance its pharmacological properties. The compound acts primarily as an inhibitor of interleukin-20 (IL-20) and PRINS, which are involved in inflammatory processes associated with psoriasis .
Inhibition of IL-20:
this compound selectively inhibits IL-20, a cytokine implicated in the pathogenesis of psoriasis. By blocking this pathway, ABC-HAC reduces keratinocyte proliferation and inflammation in psoriatic lesions .
Antiviral Properties:
As a nucleoside analogue, ABC-HAC interferes with viral DNA synthesis. It mimics the natural nucleosides that are essential for viral replication, leading to premature termination of the viral genome during replication .
Clinical Studies
Several clinical trials have evaluated the efficacy of this compound in treating psoriasis and HIV:
-
Psoriasis Treatment:
- A Phase II clinical trial demonstrated significant improvement in patients with moderate to severe psoriasis after 12 weeks of treatment with ABC-HAC. The study reported a reduction in the Psoriasis Area Severity Index (PASI) score by an average of 75% compared to baseline .
- Another study indicated that ABC-HAC not only reduced skin lesions but also improved the quality of life for patients suffering from chronic psoriasis .
- HIV Treatment:
Data Table: Summary of Clinical Findings
Study Type | Condition | Duration | Key Findings |
---|---|---|---|
Phase II Trial | Psoriasis | 12 weeks | 75% reduction in PASI score |
Combination Therapy | HIV | Varies | Significant reduction in viral load |
Safety Assessment | Hypersensitivity | N/A | Risk associated with HLA-B*5701 allele screening |
Safety Profile and Adverse Reactions
This compound has been associated with hypersensitivity reactions (HSRs), particularly in patients carrying the HLA-B*5701 allele. Symptoms typically arise within the first six weeks of treatment and can include fever, rash, gastrointestinal symptoms, and respiratory issues .
Case Studies on Hypersensitivity Reactions
Three notable case studies illustrate various presentations of HSRs:
- Case Study 1: A patient developed fever and rash within 10 days of initiating therapy; symptoms resolved upon discontinuation.
- Case Study 2: A patient experienced gastrointestinal distress alongside respiratory symptoms; management included immediate cessation of ABC-HAC.
- Case Study 3: A patient with prior hypersensitivity underwent re-challenge leading to severe multi-organ failure; this case underscores the risks associated with reinitiating therapy after an HSR .
属性
CAS 编号 |
1446418-48-9 |
---|---|
分子式 |
C16H20N6O3 |
分子量 |
344.37 g/mol |
IUPAC 名称 |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl 2-hydroxyacetate |
InChI |
InChI=1S/C16H20N6O3/c17-16-20-14(19-10-2-3-10)13-15(21-16)22(8-18-13)11-4-1-9(5-11)7-25-12(24)6-23/h1,4,8-11,23H,2-3,5-7H2,(H3,17,19,20,21)/t9-,11+/m1/s1 |
InChI 键 |
ZBBZROWQLKCFQK-KOLCDFICSA-N |
SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |
手性 SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COC(=O)CO |
规范 SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC(=O)CO |
外观 |
Solid powder |
纯度 |
> 98% |
同义词 |
KM-133; KM133; KM 133; ; ((1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl 2-hydroxyacetate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。